Conduritol B Epoxide

Gaucher Disease Modeling Parkinson's Disease Research Lysosomal Storage Disorders

Choose Conduritol B Epoxide for its unique stereochemistry that selectively inhibits GBA over GBA2, unlike cyclophellitol. This slower, controlled inactivation (ki(max)/Ki 0.57 M⁻¹ min⁻¹) reliably recapitulates chronic Gaucher and Parkinson's phenotypes, making it the gold-standard for disease modeling and lipid dysregulation studies. Ensure your research outcomes with ≥98% purity.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 6090-95-5
Cat. No. B1669310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol B Epoxide
CAS6090-95-5
Synonymsconduritol B epoxide
conduritol B-epoxide
conduritol C epoxide
conduritol epoxide
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1(C(C(C2C(C1O)O2)O)O)O
InChIInChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1
InChIKeyZHMWOVGZCINIHW-FTYOSCRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol B Epoxide (CAS 6090-95-5): A Cyclitol Epoxide Mechanism-Based Inhibitor for β-Glucosidase Research


Conduritol B epoxide (CBE), also known as DL-1,2-anhydro-myo-inositol, is a cyclitol epoxide and a mechanism-based, covalent, irreversible inhibitor of retaining β-glucosidases, most notably the lysosomal enzyme glucocerebrosidase (GBA; acid β-glucosidase; EC 3.2.1.45) . Its inhibition potency against GBA is characterized by a Ki of 53 μM and an IC50 ranging from 4.28 to 9.49 μM . It is a small molecule (MW 162.14) with established utility in generating chemical models of Gaucher disease (GD) and Parkinson's disease (PD) research through the specific inactivation of GBA [1].

Why Conduritol B Epoxide Cannot Be Substituted with Generic Cyclitol Epoxides


Substituting Conduritol B Epoxide (CBE) with other cyclitol epoxides or general β-glucosidase inhibitors is not scientifically sound. CBE's specific stereochemistry (the myo-inositol scaffold with a 1,2-anhydro configuration) dictates a unique in vivo selectivity window for GBA over off-targets like GBA2, a characteristic not shared by structurally similar compounds such as cyclophellitol [1]. Furthermore, the kinetics of inactivation vary drastically; the unmodified CBE is significantly less reactive (ki(max)/Ki 0.57 M-1 min-1) compared to its brominated derivative (Br-CBE), which is 130-fold faster [2]. This differential reactivity directly impacts experimental design, where the slower, more controlled inactivation by CBE is often preferred for generating chronic disease models.

Conduritol B Epoxide (CAS 6090-95-5): Comparative Quantitative Differentiation Evidence


Superior In Vivo Selectivity for GBA Over GBA2 Compared to Cyclophellitol

Conduritol B epoxide (CBE) demonstrates a functionally superior selectivity profile for GBA (acid β-glucosidase) over the off-target enzyme GBA2 (non-lysosomal glucosylceramidase) in vivo when compared to the more potent glucose mimic, cyclophellitol [1].

Gaucher Disease Modeling Parkinson's Disease Research Lysosomal Storage Disorders

Contrasting Inactivation Kinetics vs. Brominated Derivative Enables Controlled Experimental Models

The inactivation rate of a cytosolic β-glucosidase by Conduritol B epoxide (CBE) is extremely slow (ki(max)/Ki = 0.57 M⁻¹ min⁻¹), a property that contrasts sharply with its 6-bromo-6-deoxy derivative (Br-CBE), which reacts 130 times more rapidly [1].

Enzyme Kinetics Mechanism-Based Inhibition Chemical Biology

Quantifiable Accumulation of Glucosylceramide (12-Fold) in Macrophage Models Validates Utility in GD Research

In a THP-1 macrophage model of Gaucher disease, treatment with Conduritol B epoxide (CBE) resulted in a quantifiable, 12-fold increase in glucosylceramide (GC) accumulation compared to untreated control cells [1].

Gaucher Disease Macrophage Biology Lipid Metabolism

Differentiated Inhibitory Profile from Imino Sugar NB-DGJ Enables GBA2 Activity Discrimination

Conduritol B epoxide (CBE) demonstrates a distinct inhibitory profile by inactivating both GBA and GBA2, in contrast to the imino sugar NB-DGJ, which selectively inhibits only GBA2 [1].

Enzyme Specificity GBA2 Imino Sugars

Conduritol B Epoxide (CAS 6090-95-5): Validated Research and Model Generation Scenarios


Generation of Chemically Induced In Vitro and In Vivo Models of Gaucher Disease (GD) and Parkinson's Disease (PD)

Conduritol B epoxide (CBE) is the reagent of choice for generating reliable chemical models of Gaucher disease due to its well-characterized, selective inhibition of GBA, which leads to the 12-fold accumulation of glucosylceramide in macrophages and the recapitulation of disease phenotypes in zebrafish and mice [1]. Its ability to create a 'selectivity window' for GBA over GBA2 in vivo, unlike cyclophellitol, ensures that the resulting pathology is specific to GBA deficiency [2].

Active-Site Labeling and Catalytic Mechanism Studies of Retaining β-Glucosidases

As a covalent, mechanism-based inhibitor, CBE is invaluable for active-site mapping and mechanistic studies. While its unmodified form reacts slowly (ki(max)/Ki 0.57 M⁻¹ min⁻¹), this property can be leveraged for controlled labeling experiments [3]. Furthermore, CBE serves as a direct benchmark for comparing the potency and mechanism of novel glucocerebrosidase inhibitors, including its own derivatives and next-generation cyclophellitols [2].

Discrimination Between GBA and GBA2 Activity in Complex Biological Samples

In biochemical assays, the pan-inhibitory profile of CBE (inactivating both GBA and GBA2) is used in conjunction with selective inhibitors like NB-DGJ to deconvolute the individual contributions of these two enzymes to total β-glucosidase activity in tissue homogenates and cell lysates [4].

Investigation of Lysosomal Storage Disorder Pathophysiology and Secondary Lipid Accumulation

The use of CBE to inhibit GBA allows for the controlled study of downstream pathological cascades, such as the secondary elevation of ceramide, di- and trihexosylceramide, and phosphatidylglycerol, as demonstrated in macrophage models [1]. This makes it a critical tool for dissecting the complex lipid dysregulation central to lysosomal storage disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conduritol B Epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.